molecular formula C12H18N2O7S2 B1663797 Pomaglumetad methionil CAS No. 1026791-63-8

Pomaglumetad methionil

Cat. No. B1663797
M. Wt: 366.4 g/mol
InChI Key: VOYCNOJFAJAILW-CAMHOICYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pomaglumetad methionil is a compound that has been widely studied for its potential therapeutic applications. It is a prodrug of glycine, an amino acid that acts as an inhibitory neurotransmitter in the central nervous system. Pomaglumetad methionil has been shown to modulate glutamate neurotransmission, which is involved in several neurological disorders.

Scientific Research Applications

Clinical Development for Schizophrenia Treatment

Pomaglumetad methionil is under clinical development as a novel treatment for schizophrenia. This compound represents a non-dopaminergic based therapy, potentially addressing the glutamate dysregulation hypothesized in schizophrenia. Clinical trials have indicated its efficacy profile to be consistent with existing antipsychotic drugs. It is generally well-tolerated with a lower association with adverse events common in current antipsychotics (Kinon & Gómez, 2013).

Pharmacokinetics and Bioavailability

Studies have explored the pharmacokinetics and bioavailability of pomaglumetad methionil. It is a prodrug of the metabotropic glutamate 2/3 receptor agonist LY404039. Investigations using accelerator mass spectrometry indicated that a significant fraction of the prodrug is converted to the active drug in the intestinal tract, with complete conversion in the systemic circulation. These studies have been crucial in understanding the drug's absorption and metabolism (Annes et al., 2015).

Genetic Influence on Treatment Response

Research has also focused on the genetic influence on treatment response to pomaglumetad methionil. A study found that Caucasian schizophrenia patients homozygous for T/T at single nucleotide polymorphism rs7330461 in the serotonin 2A receptor gene showed significantly greater improvement during treatment with pomaglumetad methionil compared to A/A homozygous patients. This highlights the potential for personalized medicine approaches in treating schizophrenia (Nisenbaum et al., 2016).

Effectiveness in Specific Patient Subgroups

An exploratory analysis of clinical trial data suggested that pomaglumetad methionil's effectiveness might be more pronounced in certain patient subgroups. This includes patients early in the disease or those previously treated with drugs predominantly acting at dopamine D2 receptors. Such findings are important for identifying patient populations who might benefit most from this treatment (Kinon et al., 2015).

Potential for Reducing Weight Gain Compared to Other Antipsychotics

A study comparing pomaglumetad methionil with aripiprazole in schizophrenia patients over 24 weeks found that pomaglumetad methionil resulted in significantly less weight gain. Although it showed lesser improvement in schizophrenia symptoms compared to aripiprazole, its potential for reducing weight gain is a notable advantage (Adams et al., 2014).

Preclinical Research and Future Directions

Pomaglumetad methionil has shown promise in preclinical research, particularly in the methyazoxymethanol acetate (MAM) rat model of schizophrenia. It was observed that peripubertal administration of pomaglumetad methionil could prevent the development of dopamine system dysfunction, indicative of its potential preventative applications (Sonnenschein & Grace, 2021).

properties

IUPAC Name

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCNOJFAJAILW-CAMHOICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212944
Record name Pomaglumetad methionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

LY2140023 is an antipsychotic agent that is a metabotropic glutamate 2/3 receptor agonist. This agent has a new mechanism of action that is efficacious in treating schizophrenia and potentially other neuropsychiatric conditions. Once absorbed, LY2140023 is efficiently hydrolyzed to produce the active mGlu2/3 receptor agonist LY404039. LY404039 and other mGlu2/3 agonists do not directly interact with dopamine or serotonin (5-HT2A) receptors. However, 'functional' 5-HT2A receptor antagonism in the prefrontal cortex may represent a common mechanism shared by clinically effective atypical antipsychotics and mGlu2/3 receptor agonists, and may contribute to the antipsychotic actions of LY2140023.
Record name LY2140023
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pomaglumetad methionil

CAS RN

635318-55-7
Record name Pomaglumetad methionil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pomaglumetad methionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POMAGLUMETAD METHIONIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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